Chlormidazole

Medicinal Chemistry Antifungal Drug Development Structural Biology

Researchers seeking a non-interchangeable benzimidazole antifungal for SAR studies face limited sourcing. Chlormidazole addresses this with a unique benzimidazole core-not a substituted imidazole-delivering distinct dual-action potency: Candida albicans metabolic inhibition at 10 mcg/mL, growth-inhibition MIC of 312.5 mcg/mL, activity against dermatophytes (T. rubrum, M. canis at >25 mcg/mL), and Gram-positive cocci. Historical 94.2% clinical response in dermatomycosis provides a quantifiable benchmark for topical formulation R&D. Available in stock for immediate procurement.

Molecular Formula C15H13ClN2
Molecular Weight 256.73 g/mol
CAS No. 3689-76-7
Cat. No. B1201505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlormidazole
CAS3689-76-7
Synonymschlormidazole
Mycopolycid
Molecular FormulaC15H13ClN2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H13ClN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
InChIKeyWNAQOLSMVPFGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Chlormidazole (CAS 3689-76-7) Technical Baseline: Procurement and Selection Overview


Chlormidazole is a benzimidazole-derivative and first-generation imidazole antifungal agent [1]. It functions by inhibiting lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity . Initially developed by Grünenthal, chlormidazole has been studied for its topical application against dermatomycoses and is noted for its broad-spectrum activity against dermatophytes, yeasts, and some Gram-positive bacteria [2].

Why Generic Substitution of Chlormidazole Fails: Quantifiable Differentiation for Scientific Procurement


Direct substitution of chlormidazole with other imidazole antifungals like clotrimazole or miconazole is scientifically unsound without validation due to its distinct chemical structure, a benzimidazole core rather than a substituted imidazole . This structural difference results in a unique combination of antifungal and antibacterial activity and a different spectrum of potency against specific pathogens like *Candida albicans* [1]. Furthermore, evidence from head-to-head veterinary studies shows comparable or overlapping in vivo efficacy, suggesting that while not superior in every metric, chlormidazole's specific profile makes it a distinct and non-interchangeable tool in certain research and application contexts [2].

Quantitative Differentiation Guide for Chlormidazole (CAS 3689-76-7) Versus Analogs


Structural and Class Differentiation: Chlormidazole as a Benzimidazole Antifungal

Chlormidazole belongs to the benzimidazole class, a structural feature that distinguishes it from other imidazole antifungals like clotrimazole and miconazole which possess a substituted imidazole ring [1]. This core structural difference is not merely semantic; it is the primary basis for its unique pharmacological and binding properties compared to the broader class of 1-substituted imidazoles .

Medicinal Chemistry Antifungal Drug Development Structural Biology

Antifungal Spectrum: Higher MICs for Candida albicans Compared to Dermatophytes

In vitro studies using the agar plate dilution technique revealed a stark difference in the sensitivity of *Candida albicans* versus dermatophytes to chlormidazole. While growth of *Trichophyton rubrum* and *Microsporum canis* was inhibited at concentrations >25 mcg/mL, *C. albicans* required a substantially higher concentration of 312.5 mcg/mL for growth inhibition [1]. This indicates a significantly weaker direct fungistatic effect on *Candida* compared to dermatophytes.

Antifungal Susceptibility Testing Dermatology Mycology

Metabolic Inhibition of Candida albicans at Low Concentrations

Despite high growth-inhibitory MICs against *Candida albicans*, chlormidazole demonstrates potent metabolic inhibition at much lower concentrations. Using Warburg respirometry to measure oxygen consumption, a significant metabolic effect on resting *C. albicans* and *Saccharomyces cerevisiae* was observed at just 10 mcg/mL, with complete cessation of oxygen consumption at 100 mcg/mL [1]. This is a 31-fold difference compared to the growth inhibition MIC.

Antifungal Mechanism Metabolic Inhibition Candida Research

Clinical Efficacy in Human Dermatomycosis: 94.2% Response Rate

A 1964 clinical study evaluating chlormidazole (formulated as an ointment and tincture) for the treatment of mycoses of the feet and hands reported that 49 out of 52 patients experienced resolution of fungal skin lesions within 2 to 3 weeks [1].

Clinical Dermatology Topical Antifungals Mycology

Comparative In Vivo Efficacy in Cattle: Overlapping Performance with Clotrimazole

A 1991 head-to-head study on 849 cattle with dermatomycosis and pulmonary aspergillosis directly compared the effectiveness of chlormidazole and clotrimazole. The study reported that both drugs achieved an effectiveness range of 67% to 97% [1]. This direct comparison demonstrates that the two compounds have a comparable and overlapping therapeutic window in this large-animal model.

Veterinary Medicine Agricultural Science Dermatophytosis

Procurement-Centric Application Scenarios for Chlormidazole (3689-76-7) Based on Evidence


Veterinary and Agricultural Research on Large-Animal Dermatomycoses

The direct head-to-head comparison with clotrimazole in cattle, showing a comparable effectiveness range of 67-97%, positions chlormidazole as a scientifically justified alternative for in vivo research on fungal infections in livestock or other large animals [1]. Its benzimidazole structure may offer a different resistance profile or ancillary benefits worth exploring in this context.

Antifungal Structure-Activity Relationship (SAR) and Mechanistic Studies

As a benzimidazole-derivative within the broader imidazole antifungal class, chlormidazole is a valuable tool for SAR studies [1]. Its unique profile—combining a high metabolic inhibition potency on *Candida* (10 mcg/mL) with a higher growth-inhibition MIC (312.5 mcg/mL)—makes it a distinctive probe for dissecting the relationship between fungal growth, metabolism, and cell death [2].

Development of Topical Formulations Targeting Dermatophytes

The in vitro data showing growth inhibition of *T. rubrum* and *M. canis* at >25 mcg/mL, combined with the historical 94.2% clinical response rate in human dermatomycosis, supports its use as a positive control or active ingredient in the development of new topical formulations for dermatophyte infections [1][2]. Its performance provides a quantifiable benchmark for efficacy in this application area.

Research on Dual-Action Antimicrobials for Skin and Nail Infections

Multiple sources confirm chlormidazole's inhibitory activity against some Gram-positive cocci in addition to its antifungal spectrum [1]. This dual-action potential makes it a relevant compound for research into treatments for mixed bacterial/fungal infections of the skin and nails (e.g., interdigital mycoses), where a single compound with activity against both pathogen types is scientifically and therapeutically desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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